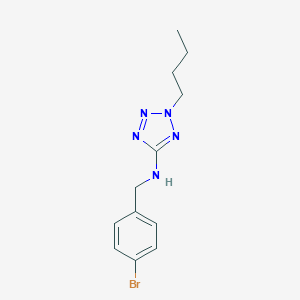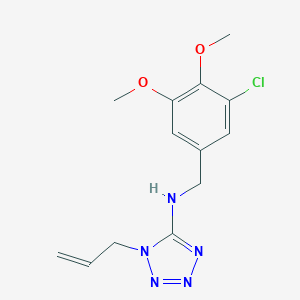
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BBTA belongs to the class of tetrazole derivatives, which have been studied extensively for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine is not fully understood; however, it has been proposed that it exerts its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has been shown to exert various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the reduction of oxidative stress. N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has also been found to enhance the activity of antioxidant enzymes, such as SOD and CAT, which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has several advantages for use in lab experiments, including its high purity and stability. However, one limitation of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine. One potential avenue of investigation is the development of novel N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine and its potential therapeutic applications in various disease conditions.
Synthesemethoden
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine can be synthesized using a multistep approach that involves the reaction of 4-bromobenzyl chloride with butylamine, followed by the addition of sodium azide and subsequent reduction with palladium on carbon. This method has been reported to yield N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine has been studied extensively for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
N-(4-bromobenzyl)-2-butyl-2H-tetrazol-5-amine |
|---|---|
Molekularformel |
C12H16BrN5 |
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-2-butyltetrazol-5-amine |
InChI |
InChI=1S/C12H16BrN5/c1-2-3-8-18-16-12(15-17-18)14-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
InChI-Schlüssel |
PRUGTPBITSXHLV-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Kanonische SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)


![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)


